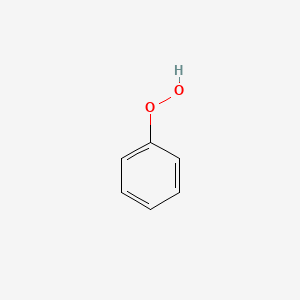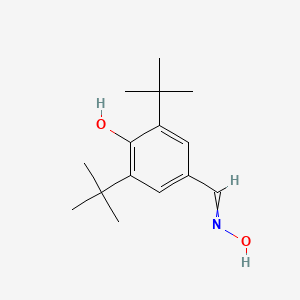
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldoxime, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime typically involves the following steps:
Starting Material: The synthesis begins with 4-Hydroxy-3,5-di-tert-butylbenzaldehyde.
Oximation: The aldehyde group of 4-Hydroxy-3,5-di-tert-butylbenzaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Esters or ethers, depending on the substituent introduced.
科学的研究の応用
Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.
Industry: It is used in the synthesis of polymers and as an additive in materials to enhance stability and performance.
作用機序
The mechanism of action of Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant.
類似化合物との比較
Similar Compounds
4-Hydroxy-3,5-di-tert-butylbenzaldehyde: The precursor to Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime, with similar antioxidant properties.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, with a similar structure but lacking the oxime group.
4-Hydroxy-3,5-di-tert-butylphenol: Another antioxidant compound with similar steric hindrance provided by tert-butyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups with the steric protection from tert-butyl groups makes it a versatile compound for various applications.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(hydroxyiminomethyl)phenol |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)11-7-10(9-16-18)8-12(13(11)17)15(4,5)6/h7-9,17-18H,1-6H3 |
InChIキー |
MHAZQZQNQAMVMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


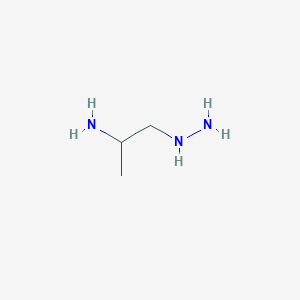
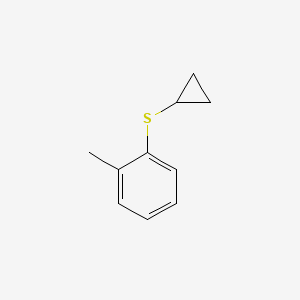
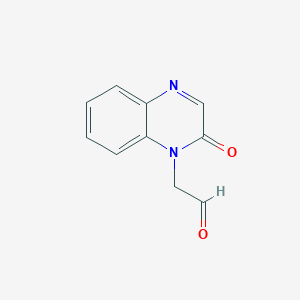
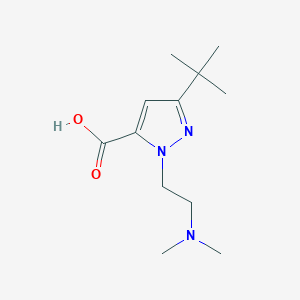
![4-(6'-(benzo[d]thiazol-2-yl)-3,3'-bipyridin-6-yl)-N,N-diphenylaniline](/img/structure/B8669358.png)
![2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride](/img/structure/B8669360.png)
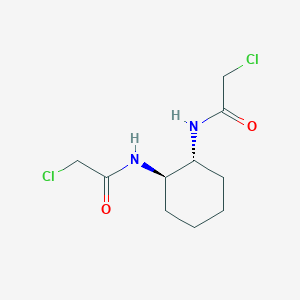

![1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-YL)oxy]-,(2R)-](/img/structure/B8669377.png)
![1-Chloro-2-fluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B8669392.png)
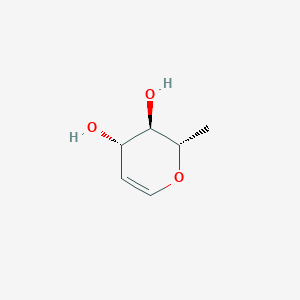
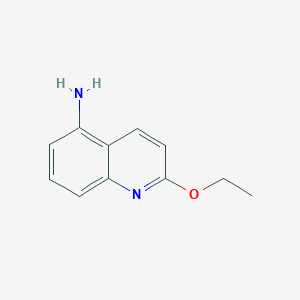
![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)
